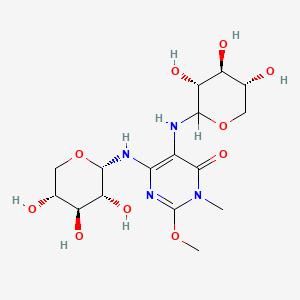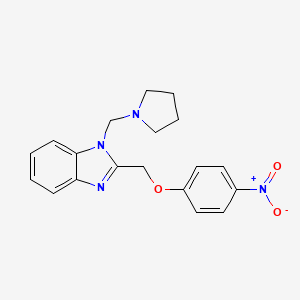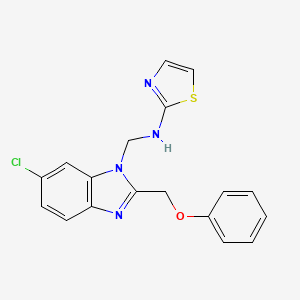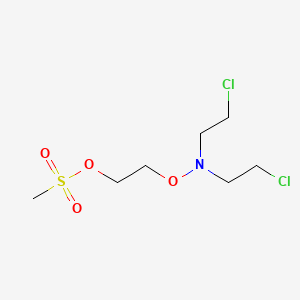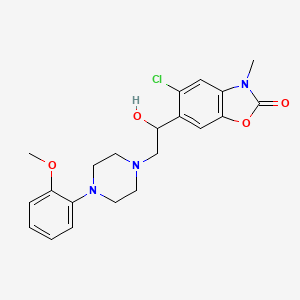
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido-oxazine ring fused with a pyrrolidine and phenyl group. The hydrochloride (HCl) form of this compound is often used in various chemical and pharmaceutical applications due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multiple steps, including the formation of the pyrido-oxazine ring and the subsequent attachment of the pyrrolidine and phenyl groups. Common synthetic routes may involve:
Formation of the Pyrido-Oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of Pyrrolidine and Phenyl Groups: This step often involves nucleophilic substitution reactions where the pyrrolidine and phenyl groups are introduced to the pyrido-oxazine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in a stepwise manner.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with the pyrido-oxazine ring.
Benzimidazoles: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88799-24-0 |
|---|---|
Molecular Formula |
C22H32Cl3N3O |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2-propyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C22H29N3O.3ClH/c1-2-9-19-16-25(22-21(26-19)12-8-13-23-22)20(17-24-14-6-7-15-24)18-10-4-3-5-11-18;;;/h3-5,8,10-13,19-20H,2,6-7,9,14-17H2,1H3;3*1H |
InChI Key |
HAOGQCPQZSRZJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


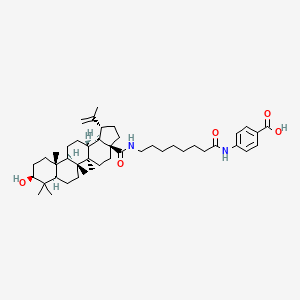
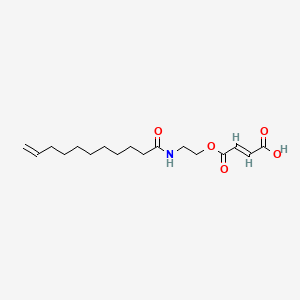
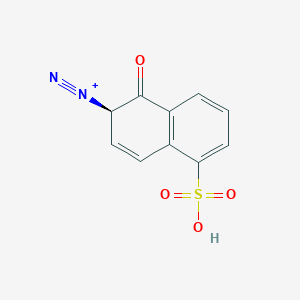
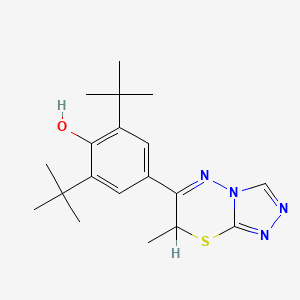
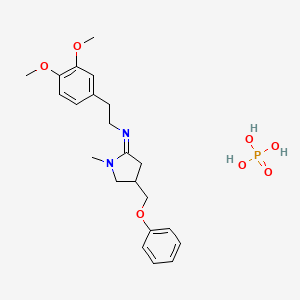

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
